Thallusin

Description

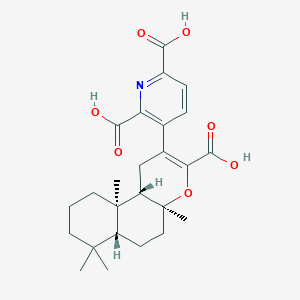

Structure

3D Structure

Properties

Molecular Formula |

C25H31NO7 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

3-[(4aS,6aR,10aR,10bS)-3-carboxy-4a,7,7,10a-tetramethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-2-yl]pyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C25H31NO7/c1-23(2)9-5-10-24(3)16(23)8-11-25(4)17(24)12-14(19(33-25)22(31)32)13-6-7-15(20(27)28)26-18(13)21(29)30/h6-7,16-17H,5,8-12H2,1-4H3,(H,27,28)(H,29,30)(H,31,32)/t16-,17+,24-,25+/m1/s1 |

InChI Key |

BKLYYLUMQLKOQV-USAPXKEJSA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC(=C(O3)C(=O)O)C4=C(N=C(C=C4)C(=O)O)C(=O)O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(=C(O3)C(=O)O)C4=C(N=C(C=C4)C(=O)O)C(=O)O)C)C)C |

Synonyms |

thallusin |

Origin of Product |

United States |

Foundational & Exploratory

Thallusin: A Technical Guide to a Potent Algal Morphogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallusin is a complex sesquiterpenoid natural product that plays a critical role in the morphogenesis of the green seaweed Ulva mutabilis. Produced by symbiotic bacteria of the genus Maribacter, this compound, in concert with factors from the bacterium Roseovarius sp., orchestrates the development of the alga from a callus-like state to a fully differentiated thallus. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies associated with this compound. It is intended to serve as a valuable resource for researchers in marine biology, chemical ecology, and natural product synthesis, as well as for professionals in drug development interested in novel signaling molecules.

Chemical Structure and Properties

This compound is a structurally intricate molecule featuring a fused tricyclic terpene core linked to a pyridine-2,6-dicarboxylic acid moiety. The active enantiomer is (-)-thallusin.[1][2]

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₁NO₇ | [1] |

| Molecular Weight | 457.5 g/mol | [1] |

| IUPAC Name | 3-[(4a'S,6a'R,10a'R,10b'S)-3'-carboxy-4a',7',7',10a'-tetramethyl-1',5',6',6a',8',9',10',10b'-octahydrobenzo[f]chromen-2'-yl]pyridine-2,6-dicarboxylic acid | [1] |

| SMILES | C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC(=C(O3)C(=O)O)C4=C(N=C(C=C4)C(=O)O)C(=O)O)C)(C)C | [1] |

| InChI | InChI=1S/C25H31NO7/c1-23(2)9-5-10-24(3)16(23)8-11-25(4)17(24)12-14(19(33-25)22(31)32)13-6-7-15(20(27)28)26-18(13)21(29)30/h6-7,16-17H,5,8-12H2,1-4H3,(H,27,28)(H,29,30)(H,31,32)/t16-,17+,24-,25+/m1/s1 | [1] |

| InChIKey | BKLYYLUMQLKOQV-USAPXKEJSA-N | [1] |

Biological Activity and Mechanism of Action

This compound functions as a crucial morphogen for the green alga Ulva mutabilis. In the absence of specific bacterial symbionts, Ulva grows as an undifferentiated callus-like colony.[3] The complete morphogenesis into a foliose thallus is governed by a tripartite interaction between the alga and at least two bacterial partners: a Maribacter species and a Roseovarius species.[4]

-

Maribacter sp. produces this compound, which is responsible for the formation of the rhizoid (a root-like structure for attachment) and the proper development of the algal cell wall.[2][5]

-

Roseovarius sp. releases a currently uncharacterized factor that promotes cell division and proliferation.[6]

The synergistic action of these two bacterial signals is required for the complete and healthy development of Ulva mutabilis.

Dose-Response and Efficacy

This compound is remarkably potent, with a half-maximal effective concentration (EC₅₀) in the picomolar range.[7]

| Parameter | Value | Organism | Source |

| EC₅₀ | 4.8 pM | Ulva mutabilis | [8] |

| Lowest Effective Concentration | 11 pmol/L | Ulva mutabilis | [2][5][9] |

Proposed Signaling Pathways

While the precise molecular mechanisms of this compound action are still under investigation, experimental evidence suggests the existence of at least two distinct signaling pathways in Ulva.[10][11] The receptor for this compound has not yet been identified.[4]

One proposed pathway governs longitudinal growth , while a second, independent pathway controls rhizoid formation and cell wall development .[10] This is supported by structure-activity relationship (SAR) studies where synthetic analogs of this compound were able to selectively activate one pathway over the other.[10]

Furthermore, this compound is known to form a complex with Fe(III) ions.[1] It is hypothesized that this complex is taken up by the alga through siderophore transport systems, suggesting a link between morphogenetic signaling and iron homeostasis.[1][5] However, the uptake of the iron complex appears to be independent of the morphogenic activity, further supporting the idea of separate signaling cascades.[1]

Experimental Protocols

Ulva Bioassay Array for Morphogenetic Activity

This bioassay is a multiwell plate-based method used to assess the morphogenetic activity of bacterial strains or chemical compounds on axenic (bacteria-free) Ulva mutabilis gametes.[1]

Methodology:

-

Preparation of Axenic Gametes: Ulva mutabilis gametes are rendered axenic through a series of washing and antibiotic treatments.

-

Inoculation: Axenic gametes are added to the wells of a microtiter plate.

-

Treatment: Test subjects (e.g., bacterial cultures, culture supernatants, or purified compounds like this compound) are added to the wells. A control group with only axenic gametes is maintained. Often, a co-culture with Roseovarius sp. is used to assess the specific activity of this compound in promoting rhizoid and cell wall formation.[7]

-

Incubation: The plates are incubated under controlled light and temperature conditions.

-

Morphological Assessment: The development of the gametes is monitored microscopically over several days. The morphology is categorized based on cell division, cell wall integrity (presence or absence of protrusions), and rhizoid formation.[1]

Quantification of this compound in Cultures

A sensitive method for quantifying this compound in bacterial and algal cultures has been developed using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS).[5][6][12][13]

Methodology:

-

Sample Preparation: Culture supernatants are subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate this compound and other non-polar metabolites.[5][12]

-

Derivatization: To prevent the formation of Fe-thallusin complexes that can interfere with chromatography, the extracted this compound is derivatized with iodomethane.[5][12]

-

UHPLC-HRMS Analysis: The derivatized sample is analyzed by UHPLC-HRMS. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a synthetic this compound standard.[5][12]

| Parameter | Value | Source |

| Limit of Detection (LOD) | 2.5 pmol/L | [12][13] |

| Limit of Quantification (LOQ) | 7.4 pmol/L | [12][13] |

Enantioselective Total Synthesis of (-)-Thallusin

The total synthesis of the biologically active (-)-thallusin has been achieved through a multi-step enantioselective route.[1][12] A key step involves a polyene cyclization to construct the terpene core with high stereocontrol.[1]

A detailed, step-by-step protocol is beyond the scope of this guide, but the general strategy involves:

-

Asymmetric Polyene Cyclization: Construction of the chiral terpene scaffold.[1]

-

Functional Group Manipulations: A series of reactions to introduce the necessary functional groups for the subsequent coupling reaction.

-

Late-Stage Coupling: A palladium-catalyzed cross-coupling reaction to attach the pyridine-2,6-dicarboxylic acid moiety to the terpene core.[10]

Conclusion and Future Directions

This compound is a fascinating and highly potent signaling molecule that highlights the complexity of symbiotic interactions in marine ecosystems. While significant progress has been made in understanding its chemical structure and biological function, key questions remain. The identification of the this compound receptor(s) and the elucidation of the downstream signaling pathways in Ulva are critical next steps. Furthermore, the chemical identification of the synergistic signaling molecule from Roseovarius sp. will provide a more complete picture of the molecular dialogue governing algal morphogenesis. The potent and specific biological activity of this compound may also inspire the development of novel agrochemicals or other bioactive compounds.

References

- 1. Enantioselective Total Synthesis of the Morphogen (-)-Thallusin and Mediated Uptake of Fe(III) into the Green Seaweed Ulva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. botany.natur.cuni.cz [botany.natur.cuni.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pulsus.com [pulsus.com]

Thallusin's Mechanism of Action in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallusin, a sesquiterpenoid morphogen produced by symbiotic marine bacteria, plays a pivotal role in the developmental lifecycle of various marine macroalgae, most notably the green alga Ulva. Operating at remarkably low picomolar concentrations, this compound functions as a critical signaling molecule, orchestrating key morphogenetic events such as rhizoid development and cell wall formation. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action. It synthesizes available quantitative data, details established experimental protocols for its study, and presents visual representations of the proposed signaling interactions. While the complete intracellular signaling cascade remains an active area of research, this document outlines the established dual role of this compound as both an auxin-like phytohormone and an iron-chelating siderophore, providing a foundational resource for researchers in marine biology, chemical ecology, and drug development.

Introduction

The morphogenesis of many marine macroalgae is not an autonomous process but rather a complex interplay with their associated microbial communities. In the case of the cosmopolitan green alga Ulva, the development from a zygote or gamete into a mature thallus with distinct cell types is dependent on chemical cues from symbiotic bacteria. Under axenic conditions, Ulva develops into a callus-like mass of undifferentiated cells. The discovery of this compound, a potent morphogenetic compound produced by bacteria such as Maribacter sp., has been a significant breakthrough in understanding these cross-kingdom interactions.

This compound's profound biological activity at picomolar concentrations underscores its importance as a key regulatory molecule. Its mechanism of action appears to be multifaceted, involving aspects of phytohormone-like signaling and micronutrient acquisition. This guide will dissect these known functions, providing the technical details necessary for its further investigation and potential applications.

Core Functions and Biological Activity

This compound's primary role is the induction of normal morphogenesis in Ulva. Specifically, it is responsible for the initiation of rhizoid formation, the root-like structures that anchor the alga, and the proper development of the cell wall.[1][2][3] This activity is analogous to that of the plant hormone auxin.[2] However, this compound does not act in isolation. Complete morphogenesis in Ulva requires the synergistic action of this compound and a cytokinin-like factor produced by other symbiotic bacteria, such as Roseovarius sp.[2][4][5][6] This highlights a sophisticated system of chemical communication and co-dependency between the alga and its microbiome.

Another critical facet of this compound's function is its role in iron homeostasis. This compound acts as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[3] It chelates iron in the surrounding seawater, and the resulting iron-thallusin complex is then taken up by the algal cells.[1][2][3] This mechanism is crucial for the alga's acquisition of this essential micronutrient, which is often limiting in the marine environment. The dual functionality of this compound as both a morphogen and a siderophore suggests a sophisticated evolutionary adaptation, linking developmental processes with nutrient uptake.

Quantitative Data

The potency of this compound is one of its most remarkable features. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Organism | Value | Reference |

| Lowest Effective Concentration | Ulva mutabilis | 1.1 x 10⁻¹¹ mol L⁻¹ (11 pmol L⁻¹) | [1][2][3][7] |

| Half-maximal Effective Concentration (EC₅₀) | Ulva compressa | 4.9 ± 0.1 pmol L⁻¹ | [8] |

| Half-maximal Effective Concentration (EC₅₀) | Ulva mutabilis | 5 x 10⁻¹² mol L⁻¹ (5 pmol L⁻¹) | [9] |

| Detection Limit in Algal Culture | - | 2.5 pmol L⁻¹ | [7][8] |

| Quantification Limit in Algal Culture | - | 7.4 pmol L⁻¹ | [7][8] |

Proposed Mechanism of Action and Signaling Pathways

While the precise intracellular signaling cascade triggered by this compound in Ulva is yet to be fully elucidated, a working model can be proposed based on its established functions. It is hypothesized that this compound interacts with a currently unidentified receptor on the algal cell surface. This interaction likely initiates at least two downstream pathways: one related to its auxin-like morphogenetic activity and another linked to its role in iron uptake.

The auxin-like pathway is presumed to involve a signaling cascade that ultimately leads to the regulation of genes responsible for cell differentiation, specifically the formation of rhizoid cells and the synthesis of cell wall components. The iron-uptake pathway involves the internalization of the iron-thallusin complex, likely through a specific transporter. Once inside the cell, iron is released and utilized in various metabolic processes, including photosynthesis.

The following diagrams illustrate the proposed high-level signaling pathways and the experimental workflow for studying this compound's effects.

Experimental Protocols

Ulva Morphogenesis Bioassay

This bioassay is fundamental for assessing the morphogenetic activity of this compound or other compounds.

Materials:

-

Axenic gametes of Ulva mutabilis

-

Sterile Ulva culture medium (UCM)

-

Sterile multi-well plates (96-well)

-

Cultures of Roseovarius sp. and Maribacter sp. (for controls)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent

-

Microscope

Procedure:

-

Prepare axenic gametes of U. mutabilis. This is typically achieved by inducing gametogenesis in mature thalli and purifying the released gametes from bacteria using their phototactic behavior.

-

In a 96-well plate, add a defined number of axenic gametes to each well containing sterile UCM.

-

Set up the following experimental groups in triplicate:

-

Negative Control: Axenic gametes in UCM only.

-

Positive Control 1: Axenic gametes co-cultured with Roseovarius sp. and Maribacter sp.

-

Positive Control 2: Axenic gametes co-cultured with Roseovarius sp. and a known effective concentration of this compound.

-

Experimental Group: Axenic gametes co-cultured with Roseovarius sp. and the test compound at various concentrations.

-

-

Incubate the plate under controlled conditions of light and temperature (e.g., 18°C, 16:8 h light:dark cycle).

-

Monitor the development of the algae over several days to weeks using a microscope.

-

Assess the morphology based on key features:

-

Callus-like growth: Undifferentiated cells (negative control).

-

Germlings with cell division but no rhizoids: Effect of Roseovarius sp. alone.

-

Normal cell wall and rhizoid formation but limited blade development: Effect of this compound alone.

-

Complete morphogenesis: Normal blade and rhizoid formation (positive controls).

-

Quantification of this compound by UHPLC-ESI-HRMS

This protocol allows for the sensitive detection and quantification of this compound in culture media.

Materials:

-

Water samples (e.g., from algal or bacterial cultures)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Iodomethane (for derivatization)

-

Internal standard

-

UHPLC-ESI-HRMS system

Procedure:

-

Sample Preparation:

-

Filter the water sample to remove cells and debris.

-

Perform solid-phase extraction (SPE) to concentrate this compound and remove interfering substances. Elute this compound from the SPE cartridge with an appropriate solvent.

-

-

Derivatization:

-

To improve chromatographic separation and prevent the formation of iron complexes, derivatize the carboxyl groups of this compound using iodomethane. This converts this compound to its trimethyl ester.

-

-

UHPLC-ESI-HRMS Analysis:

-

Inject the derivatized sample into the UHPLC system coupled to a high-resolution mass spectrometer.

-

Use a suitable C18 column for chromatographic separation.

-

Set the mass spectrometer to detect the specific m/z of the this compound trimethyl ester and the internal standard.

-

Quantify this compound by comparing its peak area to that of the internal standard and a calibration curve.

-

Future Directions and Conclusion

The study of this compound is a rapidly advancing field that lies at the intersection of marine biology, chemical ecology, and developmental biology. While significant progress has been made in identifying its ecological role and potent biological activity, the intracellular mechanisms of action remain a "black box." Future research, particularly transcriptomic and proteomic analyses of Ulva exposed to this compound, will be crucial in identifying the putative this compound receptor(s), downstream signaling components, and target genes.[7] Elucidating these pathways will not only deepen our understanding of algal development and symbiosis but may also open avenues for novel applications in aquaculture, biofouling prevention, and the development of new bioactive compounds. This guide provides a solid foundation for researchers to contribute to this exciting area of discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. botany.natur.cuni.cz [botany.natur.cuni.cz]

- 3. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The green seaweed Ulva: a model system to study morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The green seaweed Ulva: a model system to study morphogenesis [frontiersin.org]

- 6. Growth and Thallus Morphogenesis of Ulva mutabilis (Chlorophyta) Depends on A Combination of Two Bacterial Species Excreting Regulatory Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Emergence of a Marine Morphogen: A Technical Guide to the Discovery and Origin of Thallusin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallusin, a highly potent sesquiterpenoid morphogen, represents a pivotal discovery in the understanding of symbiotic interactions within marine ecosystems. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing its profound effects on the morphogenesis of the green macroalga Ulva. We present a comprehensive overview of the experimental protocols utilized in its isolation, quantification, and bioactivity assessment. Quantitative data are systematically tabulated for clarity, and key signaling pathways and experimental workflows are visually represented through detailed diagrams. This document serves as a critical resource for researchers engaged in marine chemical ecology, natural product chemistry, and the development of novel bioactive compounds.

Introduction: The Quest for Algal Morphogenesis Inducers

The development and morphogenesis of many marine macroalgae are not autonomous processes but are intricately linked to chemical cues from their associated microbial communities.[1] The sea lettuce, Ulva, for instance, exhibits a callus-like, undifferentiated morphology when grown under axenic (sterile) conditions.[1] The restoration of its natural, foliaceous thallus structure is dependent on the presence of specific symbiotic bacteria.[2] This observation spurred the search for the bacterial-derived "algal growth- and morphogenesis-promoting factors" (AGMPFs) responsible for this remarkable biological transformation.[1] This quest ultimately led to the identification of this compound, a potent, hormone-like compound that orchestrates key developmental processes in Ulva.[3]

Discovery and Origin of this compound

A Symbiotic Relationship Unveiled

The discovery of this compound is rooted in the study of the tripartite community formed between the macroalga Ulva mutabilis, and the bacteria Roseovarius sp. and Maribacter sp.[1] While Roseovarius sp. was found to promote cell division, it was the presence of Maribacter sp. that was crucial for the proper formation of the algal rhizoid system and cell walls.[3] This led researchers to hypothesize the existence of a specific morphogenetic compound produced by Maribacter sp.[3]

Isolation and Identification

The identification of this compound was achieved through a meticulous process of bioassay-guided fractionation of the supernatant from Maribacter sp. cultures and U. mutabilis aquaculture systems.[1][3] This involved solid-phase extraction to isolate the active compounds, followed by analytical techniques to identify the molecule responsible for the morphogenetic activity.[3]

The definitive identification of this compound was accomplished using ultra-high-performance liquid chromatography coupled with electrospray ionization and high-resolution mass spectrometry (UHPLC-ESI-HRMS).[3][4] The structure was confirmed by comparison with a synthetically produced standard of (-)-Thallusin.[5][6]

Bacterial Provenance

This compound is a natural product of marine bacteria.[4] It was first isolated from a bacterium belonging to the Cytophaga–Flavobacterium–Bacteroides group.[2] Subsequent research has confirmed its production by various marine bacterial species, including:

The production of this compound by these bacteria highlights its ecological significance as a chemical mediator in the marine environment, governing the development of green macroalgae.[5]

Quantitative Data on this compound

The following tables summarize the key quantitative data associated with the bioactivity and production of this compound.

| Parameter | Value | Organism/System | Reference |

| EC50 of (-)-Thallusin | 4.8 pM | Ulva mutabilis | [5][8] |

| EC50 of (-)-Thallusin | 4.9 ± 0.1 pmol L-1 | Ulva compressa | [7] |

| Minimum Effective Concentration (MEC) of (-)-Thallusin | 2.00 pM | Ulva mutabilis | [8] |

| EC90 of (-)-Thallusin | 7.6 ± 0.1 pM | Ulva mutabilis | [8] |

| Effective Concentration for Rhizoid and Cell Wall Formation | 11 pmol L-1 | Ulva mutabilis | [1][3] |

Table 1: Bioactivity of this compound on Ulva species.

| Bacterial Growth Phase | This compound Concentration (per cell) | Bacterial Species | Reference |

| Peak of Exponential Growth | 0.16 ± 0.01 amol cell-1 | Maribacter spp. | [4][7] |

| Late Stationary Phase | 0.86 ± 0.13 amol cell-1 | Maribacter spp. | [4][7] |

Table 2: Production of this compound by Maribacter spp.

| Parameter | Value | Method | Reference |

| Limit of Detection (LOD) | 2.5 pmol L-1 | UHPLC-ESI-HRMS | [4][7] |

| Limit of Quantification (LOQ) | 7.4 pmol L-1 | UHPLC-ESI-HRMS | [4][7] |

Table 3: Analytical Quantification Limits for this compound.

Experimental Protocols

Bioassay-Guided Solid-Phase Extraction for this compound Isolation

This protocol outlines the general steps for the isolation of this compound from bacterial culture supernatant or algal aquaculture water.

-

Sample Collection: Collect supernatant from late stationary phase cultures of Maribacter sp. or water from U. mutabilis aquaculture systems.

-

Solid-Phase Extraction (SPE):

-

Use a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with water to remove salts.

-

Elute the retained compounds with methanol.

-

-

Bioassay for Morphogenetic Activity:

-

Prepare axenic gametes of U. mutabilis.

-

Inoculate the axenic gametes with Roseovarius sp. to induce cell division.

-

Add fractions of the SPE eluate to the cultures.

-

Monitor for the restoration of normal morphogenesis, specifically the formation of rhizoids and a smooth cell wall, over a period of several days. A callus-like phenotype with cell wall protrusions indicates a lack of morphogenetic activity.

-

-

Iterative Fractionation: Further purify the active fractions using techniques such as high-performance liquid chromatography (HPLC) and repeat the bioassay until a pure, active compound is isolated.

Quantification of this compound by UHPLC-ESI-HRMS

This protocol describes a sensitive method for the quantification of this compound in liquid samples.[4]

-

Sample Preparation:

-

Perform solid-phase extraction of the water sample as described above.

-

To prevent the formation of Fe-Thallusin complexes that can interfere with chromatography, derivatize the extracted sample with iodomethane. This methylation step improves the chromatographic separation.[4]

-

-

UHPLC Separation:

-

Utilize a C18 reversed-phase column.

-

Employ a gradient elution program with water and acetonitrile, both containing a small percentage of formic acid.

-

-

ESI-HRMS Detection:

-

Operate the mass spectrometer in positive ionization mode.

-

Use targeted selected ion monitoring (tSIM) for the [M+H]+ ion of the methylated this compound derivative (m/z 500.264).[9]

-

Confirm the identity of the compound by comparing its retention time and MS/MS fragmentation pattern with a known standard.

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and the workflow for its identification.

References

- 1. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The green seaweed Ulva: a model system to study morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

The Biological Role of Thallusin in Ulva mutabilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine green macroalga Ulva mutabilis has emerged as a significant model organism for studying algal development, morphogenesis, and cross-kingdom interactions. Its growth and development are intricately linked to chemical mediators produced by its associated microbiome. Under axenic conditions, U. mutabilis fails to develop its typical thallus structure, instead forming a callus-like aggregation of undifferentiated cells. The complete morphogenesis into a mature thallus with distinct cell types—rhizoid, stem, and blade cells—is dependent on a tripartite community involving the alga and at least two bacterial species: Roseovarius sp. and Maribacter sp.[1][2][3] This guide focuses on the pivotal role of Thallusin, a sesquiterpenoid morphogen produced by Maribacter sp., in orchestrating key developmental processes in Ulva mutabilis.

The Tripartite Symbiosis Governing Ulva mutabilis Morphogenesis

Normal development in Ulva mutabilis is a classic example of symbiotic dependency. Axenic gametes develop parthenogenetically into a callus-like morphotype characterized by abnormal cell walls and a lack of differentiated rhizoid cells.[2][3] The restoration of a healthy, differentiated thallus requires the presence of specific bacterial partners that release essential morphogenetic compounds.[1]

-

Roseovarius sp. (MS2): This bacterium releases a factor (or factors) that promotes cell division in U. mutabilis. In the presence of only Roseovarius sp., the algal cells divide but fail to differentiate properly, resulting in callus-like growth with cell wall protrusions.[1][3] The activity of this factor is functionally similar to cytokinins in plants.[3][4]

-

Maribacter sp. (MS6): This bacterium is the producer of this compound.[1][2][5] this compound is crucial for inducing cell differentiation, particularly the formation of basal rhizoids and the development of a proper cell wall.[1][2][6] Its function is analogous to that of auxin in terrestrial plants.[4]

The synergistic action of the factors from both Roseovarius sp. and Maribacter sp. leads to the complete recovery of normal morphogenesis in U. mutabilis.[1][2]

This compound: A Potent Morphogen

This compound is a sesquiterpenoid that acts as a potent signaling molecule at pico- to nanomolar concentrations. It is considered one of the most bioactive natural products known.[6]

Core Biological Functions

-

Rhizoid Induction: this compound is the primary trigger for the formation of rhizoid cells, which are essential for the attachment of the alga to a substrate.[1][2][6]

-

Cell Wall Formation: It is required for the proper development of the cell wall. In its absence, cells exhibit abnormal protrusions.[1][3][6]

-

Cellular Differentiation: By inducing rhizoid and proper cell wall formation, this compound plays a central role in the differentiation of the algal thallus into its distinct cell types.[6][7]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in several studies, highlighting its potency.

| Parameter | Value | Organism | Reference |

| Effective Concentration for Rhizoid and Cell Wall Formation | 11 pmol L⁻¹ | Ulva mutabilis | [1][2][5] |

| Half-maximal Effective Concentration (EC₅₀) | 4.8 pM | Ulva mutabilis | [8] |

| Half-maximal Effective Concentration (EC₅₀) | 5 pmol L⁻¹ | Ulva mutabilis | [6] |

| Detection Limit in Culture | 2.5 pmol L⁻¹ | N/A | [4][9] |

| Quantification Limit in Culture | 7.4 pmol L⁻¹ | N/A | [4][9] |

| Bacterial Strain | Growth Phase | This compound Concentration (per cell) | Reference |

| Maribacter sp. | Exponential Growth | 0.16 ± 0.01 amol cell⁻¹ | [4][6][9] |

| Maribacter sp. | Late Stationary | 0.86 ± 0.13 amol cell⁻¹ | [4][6][9] |

This compound and Iron Homeostasis

A fascinating aspect of this compound's biological role is its connection to iron acquisition. This compound possesses free carboxylic residues and picolinic acid moieties that can chelate iron.[1] It has been demonstrated that Ulva mutabilis gametes can acquire iron when it is complexed with this compound (Fe-thallusin).[1][5] This suggests a dual function for this compound: a morphogenetic signal and a siderophore-like molecule that facilitates iron uptake, a crucial and often limiting nutrient in marine environments.[1][10] This links the fundamental process of morphogenesis directly with essential nutrient homeostasis.[2][5]

Signaling Pathway

The precise signaling pathway activated by this compound in Ulva mutabilis is still under investigation. However, structure-activity relationship (SAR) studies suggest that this compound may trigger at least two distinct pathways within the alga, which can be separated by chemical modifications of the this compound molecule.[8]

Below is a speculative diagram illustrating the proposed dual role and downstream effects of this compound.

Caption: Proposed dual function of this compound in morphogenesis and iron uptake.

Experimental Protocols

Preparation of Axenic Ulva mutabilis Gametes

This protocol is essential for studying the effects of bacteria and their metabolites on algal development in a controlled manner.

Caption: Workflow for the preparation of axenic Ulva mutabilis gametes.

Detailed Steps:

-

Induction of Gametogenesis: Mature, vegetative thalli of U. mutabilis are fragmented by mincing. This process, combined with the draining and washing away of sporulation inhibitors, triggers the onset of gametogenesis.[1][11]

-

Maturation: The algal fragments are incubated for approximately three days, during which vegetative cells differentiate into gametangia.

-

Gamete Release: A subsequent medium exchange removes a "swarming inhibitor," and exposure to light synchronizes the release of motile gametes.[1][7][11]

-

Purification: The released gametes are purified from any remaining bacteria by exploiting their positive phototaxis. The gametes will swim towards a light source, allowing them to be collected separately from non-phototactic bacteria. This is performed in a laminar flow cabinet to maintain sterility.[1]

Ulva Bioassay for Morphogenetic Activity

This bioassay is used to test the morphogenetic activity of bacterial cultures, culture supernatants, or purified compounds like this compound.

Caption: Experimental workflow for the Ulva bioassay array.

Detailed Steps:

-

Preparation: Axenic gametes of U. mutabilis are prepared as described above.

-

Inoculation: The axenic gametes are inoculated into sterile Ulva culture medium (UCM).

-

Treatment Groups:

-

Negative Control: Axenic gametes in UCM.

-

Test Group: Axenic gametes in UCM supplemented with the sterile-filtered bacterial supernatant, extracted fraction, or pure compound (e.g., this compound) at various concentrations.

-

Positive Control: Axenic gametes co-cultured with both Roseovarius sp. and Maribacter sp.

-

-

Incubation: Cultures are maintained under standardized conditions of light, temperature, and photoperiod.

-

Analysis: Development is monitored microscopically. The percentage of individuals showing normal development (i.e., presence of rhizoids and absence of cell wall protrusions) is quantified to determine the morphogenetic activity.[1]

Identification and Quantification of this compound

The chemical identification and quantification of this compound from culture media are critical for understanding its production and ecological relevance.

Methodology: Ultra-High Performance Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS).[1][5][9][12]

-

Sample Preparation:

-

Culture supernatant from Maribacter sp. or Ulva aquaculture is collected.

-

Solid-phase extraction (SPE) with a C18 cartridge is used to extract and concentrate this compound and other hydrophobic molecules from the aqueous medium.[1][5][9]

-

For quantification, a derivatization step with iodomethane may be employed to inhibit the formation of Fe-thallusin complexes, which can interfere with chromatographic separation.[4][6][9]

-

-

Analysis:

-

The extracted sample is analyzed by UHPLC-ESI-HRMS.

-

This compound is identified by comparing its retention time and exact mass (m/z 458.2168 for [M+H]⁺) with a reference standard.[1][5][10]

-

Identity is confirmed using tandem mass spectrometry (MS/MS) to match the fragmentation pattern with that of the reference standard.[1][5][10]

-

-

Quantification:

-

A calibration curve is generated using a synthetic this compound standard to allow for precise quantification in the samples.[9]

-

Implications for Drug Development and Aquaculture

The discovery of this compound and the elucidation of its role in Ulva morphogenesis have significant implications. The high potency of this compound makes it and its derivatives interesting candidates for further investigation into bioactive compounds. Understanding the specific pathways it triggers could provide targets for developing novel bioregulatory agents. In the context of aquaculture, the application of this compound or this compound-producing bacteria could be used to improve the growth, development, and nutritional quality of cultivated Ulva, which is a valuable resource for food, feed, and biofuels.[6][9] The ability to control morphogenesis through chemical mediators opens new avenues for optimizing seaweed cultivation systems.[2]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth and Thallus Morphogenesis of Ulva mutabilis (Chlorophyta) Depends on A Combination of Two Bacterial Species Excreting Regulatory Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The green seaweed Ulva: a model system to study morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Thallusin: A Pivotal Chemical Mediator in Marine Symbiosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of marine ecosystems, symbiotic relationships between macroalgae and bacteria are fundamental to the growth, development, and morphogenesis of the algal host. These interactions are often orchestrated by a complex interplay of chemical signals. Among these, the sesquiterpenoid morphogen, thallusin, has emerged as a critical mediator, particularly in the developmental processes of the green seaweed Ulva. This technical guide provides a comprehensive overview of the current understanding of this compound's role in symbiosis, with a focus on its function in the tripartite community of Ulva mutabilis, Roseovarius sp., and Maribacter sp. The document delves into the quantitative aspects of this compound's activity, detailed experimental protocols for its study, and the signaling pathways it modulates.

This compound: A Bacterial Morphogen with Potent Biological Activity

This compound is a sesquiterpenoid compound produced by certain marine bacteria, notably Maribacter sp.[1][2][3]. Its chemical formula is C₂₅H₃₁NO₇[4]. The biologically active enantiomer is (-)-thallusin[1][5]. This molecule acts as a potent morphogen, inducing significant developmental changes in the macroalga Ulva mutabilis at remarkably low concentrations[1][2][6][7][8].

Quantitative Data on this compound's Bioactivity

The potency of this compound as a morphogenetic agent has been quantified in several studies. The following table summarizes the key quantitative data regarding its effective concentrations and production.

| Parameter | Value | Organism/System | Reference |

| Effective Concentration (EC₅₀) | 4.8 pM | Ulva mutabilis | [6][9] |

| Effective Concentration (EC₅₀) | 4.9 ± 0.1 pmol L⁻¹ | Ulva mutabilis | [10] |

| Lowest Effective Concentration | 1.1 x 10⁻¹¹ mol L⁻¹ (11 pmol L⁻¹) | Ulva mutabilis | [1] |

| Concentration for Rhizoid & Cell Wall Formation | 11 pmol L⁻¹ | Ulva mutabilis | [1][2][3][7] |

| Bacterial Production (Exponential Phase) | 0.16 ± 0.01 amol cell⁻¹ | Maribacter spp. | [10][11][12] |

| Bacterial Production (Late Stationary Phase) | 0.86 ± 0.13 amol cell⁻¹ | Maribacter spp. | [10][11][12] |

| Limit of Detection (LOD) in Water Samples | 2.5 pmol L⁻¹ | Analytical Method | [12][13][14] |

| Limit of Quantification (LOQ) in Water Samples | 7.4 pmol L⁻¹ | Analytical Method | [12][13][14] |

The Tripartite Symbiosis: Ulva, Roseovarius, and Maribacter

The normal development of Ulva mutabilis from a callus-like structure into a mature thallus with proper cell differentiation is dependent on a tripartite community of microorganisms[1][2][15]. In the absence of its symbiotic bacteria, U. mutabilis exhibits abnormal growth, characterized by callus-like formations with cell wall protrusions[1][2][7]. The presence of Roseovarius sp. alone promotes cell division and growth but fails to induce proper morphogenesis, leading to distorted germlings without rhizoids[1]. The addition of Maribacter sp., the producer of this compound, is essential for the completion of the life cycle, specifically for rhizoid and cell wall formation[1][2][7].

Signaling Pathway in Ulva Morphogenesis

The interaction between Ulva and its bacterial partners is a coordinated process involving multiple chemical cues. The following diagram illustrates the proposed signaling pathway.

Caption: Signaling cascade in the tripartite symbiosis of Ulva mutabilis.

Experimental Protocols

The study of this compound and its effects on Ulva morphogenesis involves a combination of microbiological, chemical, and analytical techniques. Below are detailed methodologies for key experiments.

Bioassay for Morphogenetic Activity

This protocol is used to assess the ability of bacterial extracts or purified compounds to induce normal development in axenic Ulva mutabilis gametes.

Caption: Workflow for the Ulva mutabilis morphogenesis bioassay.

Methodology:

-

Preparation of Axenic Gametes: Ulva mutabilis gametes are rendered axenic through a series of washing and antibiotic treatments to eliminate associated bacteria.

-

Inoculation: Axenic gametes are inoculated into a sterile culture medium.

-

Experimental Groups:

-

Negative Control: Axenic gametes alone. Expected outcome is callus-like growth.

-

Partial Morphogenesis Control: Axenic gametes co-cultured with Roseovarius sp. Expected outcome is distorted germlings with cell division but no rhizoids.

-

Positive Control: Axenic gametes co-cultured with both Roseovarius sp. and Maribacter sp. Expected outcome is normal thallus development.

-

Experimental Group: Axenic gametes co-cultured with Roseovarius sp. and the test substance (e.g., purified this compound, bacterial extract).

-

-

Incubation and Observation: Cultures are incubated under controlled light and temperature conditions. Morphological development is monitored over time using microscopy.

-

Analysis: The degree of normal morphogenesis, including rhizoid formation, cell wall integrity, and overall thallus shape, is assessed and compared across the different experimental groups.

Extraction and Analysis of this compound

The identification and quantification of this compound from bacterial cultures or algal aquaculture water require sensitive analytical techniques.

Caption: Workflow for this compound extraction and analysis.

Methodology:

-

Sample Collection: Supernatant from Maribacter sp. cultures or water from Ulva aquaculture is collected.

-

Solid-Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to concentrate this compound and remove salts and other polar impurities. This compound is then eluted with an organic solvent.

-

Derivatization (Optional but Recommended): To prevent the formation of iron-thallusin complexes that can interfere with chromatographic separation, the extracted sample can be derivatized with iodomethane[13][14].

-

UHPLC-ESI-HRMS Analysis: The prepared sample is injected into a UHPLC system coupled to an ESI-HRMS. This allows for the separation of this compound from other compounds and its highly accurate mass determination[1][7].

-

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, MS/MS fragmentation of the parent ion corresponding to this compound is performed and compared to that of a synthetic standard[1][7].

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area in the chromatogram to a calibration curve generated using a synthetic this compound standard[12][13][14].

This compound's Broader Implications: Iron Homeostasis and Multicellularity

Recent research has unveiled a fascinating link between this compound-mediated morphogenesis and iron homeostasis in Ulva[1][2][7]. Studies have shown that Ulva gametes can acquire an iron-thallusin complex, suggesting that this compound may also function as a siderophore, a molecule that binds and transports iron[1][2][7]. This dual function highlights a sophisticated mechanism where a single molecule coordinates both developmental processes and essential nutrient uptake.

The study of this compound and its role in the Ulva symbiosis provides a valuable model system for understanding the evolution of multicellularity and cellular differentiation[1]. The transition from a single-celled or simple colonial form to a complex, differentiated multicellular organism is a major evolutionary step, and it is increasingly evident that bacteria and their chemical signals have played a crucial role in this process.

Future Directions and Drug Development Potential

The potent and specific biological activity of this compound makes it an intriguing molecule for further investigation and potential applications.

-

Elucidation of the this compound Receptor: A key area for future research is the identification of the specific receptor(s) for this compound in Ulva. Understanding the receptor and the downstream signaling cascade will provide deeper insights into the molecular mechanisms of algal development.

-

Structure-Activity Relationship (SAR) Studies: SAR studies, involving the synthesis and testing of this compound analogs, can help to identify the key structural features responsible for its morphogenetic activity[6][8][16]. This knowledge could lead to the development of synthetic probes to study the signaling pathway or even compounds that can modulate algal growth.

-

Applications in Aquaculture: A thorough understanding of the chemical signals that govern algal growth and development could lead to new applications in microbiome-mediated aquaculture systems[1][2]. For instance, the controlled application of this compound or this compound-producing bacteria could be used to enhance the growth and quality of commercially important seaweeds.

-

Drug Development: As a potent, naturally occurring bioactive molecule, this compound and its derivatives could be explored for potential pharmaceutical applications. Its ability to influence cellular differentiation and development at picomolar concentrations suggests it could be a starting point for the design of novel therapeutic agents.

Conclusion

This compound stands out as a key chemical mediator in the symbiotic relationship between Ulva and its associated bacteria. Its role extends beyond simple growth promotion to the intricate orchestration of morphogenesis and nutrient acquisition. The quantitative data underscore its remarkable potency, and the established experimental protocols provide a solid foundation for further research. The signaling pathways, though not yet fully elucidated, offer a glimpse into the complex chemical communication that governs this cross-kingdom interaction. For researchers in marine biology, chemical ecology, and drug development, the study of this compound offers a rich and promising field of inquiry with the potential for significant scientific and practical discoveries.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. botany.natur.cuni.cz [botany.natur.cuni.cz]

- 4. This compound | C25H31NO7 | CID 16726079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pulsus.com [pulsus.com]

- 16. d-nb.info [d-nb.info]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thallusin is a potent, hormone-like morphogen that plays a critical role in the symbiotic relationship between marine bacteria and macroalgae, such as those of the Ulva genus (sea lettuce).[1][2] Secreted by symbiotic bacteria, this compound is essential for the proper growth, differentiation, and morphogenesis of these algae.[1][3][4] Under axenic (sterile) conditions, Ulva develops into a callus-like, undifferentiated mass of cells with significant morphological abnormalities.[4][5] The introduction of this compound, or the bacteria that produce it, restores the natural foliaceous (leaf-like) thallus structure, demonstrating its crucial role as a chemical mediator in this cross-kingdom interaction.[1][2][4][6] Its remarkable potency, with activity observed at picomolar concentrations, underscores its significance in marine ecology and presents opportunities for biotechnological applications.[1][7][8]

Discovery and Isolation

This compound was first identified as an algal morphogenesis-inducing factor produced by bacteria from the Cytophaga-Flavobacterium-Bacteroides group.[2][6][9] The discovery process was guided by bioassays, where substances were tested for their ability to restore the normal morphology of axenically grown algae like Monostroma oxyspermum and later, Ulva mutabilis.[1][2][6]

Initial studies revealed that specific bacteria, such as Cytophaga sp., Zobellia spp., and Maribacter spp., release these essential chemical mediators.[1][5] The yield of this compound from bacterial fermentation is extremely low (<1 μg/L), which has historically impeded its study and necessitated the development of total synthesis methods to produce sufficient quantities for research.[1]

Quantitative Data Summary

The biological activity of this compound is characterized by its exceptionally low effective concentration. The primary enantiomer responsible for this activity is (−)-thallusin.[3]

| Parameter | Organism | Value | Biological Effect | Source |

| EC₅₀ | Ulva mutabilis | 4.8 pM | Phenotype restoration | [1][10] |

| EC₅₀ | Ulva mutabilis | 4.9 ± 0.1 pM | Cell wall and rhizoid formation | [7][8] |

| Effective Concentration | Ulva mutabilis | 11 pM (1.1x10⁻¹⁰ mol/L) | Induction of rhizoid and cell wall formation | [4][5][11] |

| Effective Concentration | Monostroma oxyspermum | 10 pg/mL - 10 µg/mL | Morphogenesis induction | [12] |

Key Experimental Protocols

Bioassay-Guided Isolation of this compound

This protocol outlines the general workflow used to identify and isolate this compound from bacterial cultures based on its morphogenetic activity on Ulva.

Methodology:

-

Cultivation: Co-culture axenic Ulva mutabilis gametes, which develop into callus-like structures, with candidate symbiotic bacteria (e.g., Maribacter sp.).

-

Extraction: Collect the culture supernatant. Perform solid-phase extraction (SPE) using a C18 cartridge to capture organic molecules, including this compound.[5][8][11]

-

Fractionation: Elute the captured compounds and fractionate them using High-Performance Liquid Chromatography (HPLC).

-

Bioassay: Inoculate axenic Ulva gametes with the bacterium Roseovarius sp. (which alone does not restore full morphology) and supplement with individual HPLC fractions.[4][5]

-

Phenotypic Analysis: Monitor the algal cultures for the restoration of normal morphogenesis, specifically the development of a rhizoid and healthy cell walls. Fractions inducing this change are considered active.[5][7]

-

Identification: Analyze the active fractions using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) to identify the molecular formula and structure of the active compound, confirmed by comparison to a synthetic standard.[5][11]

Quantification of this compound via UHPLC-ESI-HRMS

This method was developed for the sensitive and selective quantification of this compound in complex aqueous samples like bacterial or algal cultures.[7][8]

Methodology:

-

Sample Preparation: Perform solid-phase extraction of water samples using a C18 cartridge.

-

Derivatization: To prevent the formation of Fe-thallusin complexes that interfere with chromatography, derivatize the extracted sample with iodomethane. This step converts this compound to its trimethyl ester form, which provides sharper peaks and improves detection limits.[7][8]

-

Chromatography: Analyze the derivatized sample using a UHPLC system.

-

Detection: Use a high-resolution mass spectrometer with electrospray ionization (ESI) for detection.

-

Quantification: Quantify the this compound trimethyl ester peak by comparing its retention time and mass spectrum with a synthetic reference standard. The method achieves detection and quantification limits of 2.5 and 7.4 pmol/L, respectively.[7][8]

Signaling and Biological Function

This compound functions as a crucial signaling molecule that orchestrates cellular differentiation and development in Ulva. The interaction is part of a tripartite community involving the alga, a Roseovarius species, and a Maribacter species.[1][4][5]

-

Axenic State: Without symbiotic bacteria, Ulva gametes develop into a disordered, callus-like morphotype with malformed cell walls.[2][4]

-

Partial Morphogenesis: In the presence of only Roseovarius sp., the alga forms dark green germlings but still lacks proper rhizoids and exhibits cell wall protrusions.[4]

-

Complete Morphogenesis: Maribacter sp. releases this compound. In the presence of both Roseovarius sp. and this compound, complete and healthy morphogenesis is restored. This compound specifically induces the formation of the rhizoid (the root-like holdfast structure) and ensures proper cell wall development.[4][5][11]

Structure-activity relationship (SAR) investigations suggest that this compound triggers at least two distinct signaling pathways in Ulva: one responsible for longitudinal growth and another for the differentiation of rhizoid and cell wall formation.[1][10] Furthermore, evidence suggests a link between this compound signaling and intracellular iron homeostasis, as the alga appears to acquire an iron complex of this compound, potentially via siderophore transporters.[5][11][13]

References

- 1. d-nb.info [d-nb.info]

- 2. The green seaweed Ulva: a model system to study morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Cross-kingdom signalling: exploitation of bacterial quorum sensing molecules by the green seaweed Ulva - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Stereoselective Total Synthesis of (-)-Thallusin

For Researchers, Scientists, and Drug Development Professionals

(-)-Thallusin is a potent algal morphogen, a molecule that governs the growth and development of certain seaweeds.[1] Its complex, stereochemically rich structure, coupled with its profound biological activity at picomolar concentrations, has made it a compelling target for synthetic chemists.[2][3] This technical guide provides a comprehensive overview of the key strategies employed in the stereoselective total synthesis of (-)-Thallusin, with a focus on data-driven insights and detailed experimental methodologies.

Core Synthetic Strategies and Key Transformations

Multiple research groups have successfully devised routes to (-)-Thallusin, each employing unique approaches to control stereochemistry and construct the intricate molecular architecture. The primary strategies include:

-

Enantioselective Polyene Cyclization: This approach leverages a cascade of ring-forming reactions from a linear precursor to build the core decalin structure with high enantiopurity.[4][5]

-

Sophisticated 6-Endo-Cyclization Chemistry: This strategy focuses on the stereoselective formation of the dihydropyran ring as a key step in the synthetic sequence.[2][3]

-

Enzymatic Resolution: An alternative approach involves the separation of enantiomers from a racemic mixture using enzymes, a powerful tool for accessing chiral building blocks.[1]

A pivotal challenge in the synthesis is the stereoselective installation of the terpene fragment and its subsequent linkage to the pyridine-2,6-dicarboxylic acid moiety via a dihydropyran ring.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from reported syntheses, providing a comparative overview of the efficiency and stereoselectivity of different approaches.

| Key Reaction Step | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Enantioselective Polyene Cyclization | Iridium catalyst with ligand 11 | 89 | >98 | [4] |

| DIBAL-H Reduction and Grignard Addition | DIBAL-H, Vinyl Grignard | 67 | - | [4] |

| Lemieux-Johnson Oxidation | OsO4, NaIO4 | - | - | [4] |

| 6-endo-trig Allene Etherification | Lewis Acid | - | - | [3] |

| Hg(OTf)2-induced Olefin Cyclization | Hg(OTf)2 | - | - | [1] |

| Biological Activity of (-)-Thallusin | Value | Organism | Reference |

| EC50 | 4.8 pM | Ulva mutabilis | [2][3] |

| EC50 | 7.6 ± 0.1 pM | Ulva mutabilis | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of (-)-Thallusin.

1. Enantioselective Polyene Cyclization (Wienecke, et al.) [4]

To a solution of the iridium catalyst, generated in situ from ligand 11, in the appropriate solvent, is added the allylic alcohol precursor (5). The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then quenched and worked up using standard procedures. The crude product is purified by column chromatography on silica gel to afford the decalin product (12). The enantiomeric excess is determined by chiral HPLC analysis.

2. DIBAL-H Reduction and Vinyl Grignard Addition (Wienecke, et al.) [4]

The nitrile (8) is dissolved in a suitable anhydrous solvent and cooled to a low temperature. A solution of DIBAL-H is added dropwise, and the reaction is stirred until the reduction to the aldehyde is complete. Subsequently, a solution of vinyl Grignard reagent is added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the product is extracted. Purification by column chromatography yields the allylic alcohol (5).

3. Lewis-Acid Mediated 6-endo-trig Allene Etherification (Dhiman, et al.) [3]

To a solution of the allenic alcohol in a suitable solvent is added a Lewis acid at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the dihydropyran ring-containing intermediate.

4. Enzymatic Hydrolysis Resolution (Yamamoto, et al.) [1]

A racemic ester precursor is dissolved in an appropriate buffer solution. A lipase, such as Lipase PS-30 or Lipase M Amano-10, is added, and the mixture is stirred at a controlled temperature. The reaction is monitored for the conversion of one enantiomer. Upon reaching approximately 50% conversion, the reaction is stopped, and the hydrolyzed product and the unreacted ester are separated by chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of key synthetic strategies for (-)-Thallusin.

Caption: Key transformations in the enantioselective polyene cyclization synthesis of (-)-Thallusin.

Caption: Synthetic workflow highlighting the 6-endo-cyclization for dihydropyran ring formation.

Caption: The enzymatic resolution approach to access enantiopure intermediates for (-)-Thallusin synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Total Synthesis of the Morphogen (-)-Thallusin and Mediated Uptake of Fe(III) into the Green Seaweed Ulva - PubMed [pubmed.ncbi.nlm.nih.gov]

Thallusin's Role in Algal Morphogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The intricate development and morphogenesis of many marine macroalgae are not autonomous processes but are critically dependent on chemical cues from associated bacteria. Among the most significant of these morphogenetic compounds is thallusin, a sesquiterpenoid molecule that orchestrates key developmental events in green algae, particularly of the genus Ulva. Under axenic laboratory conditions, these algae fail to develop their characteristic foliaceous thallus, instead forming a callus-like mass of undifferentiated cells.[1][2] The introduction of specific marine bacteria or purified this compound can restore normal morphogenesis, highlighting a fascinating example of cross-kingdom communication.[3]

This technical guide provides a comprehensive overview of the current understanding of this compound's role in algal morphogenesis. It consolidates quantitative data on its bioactivity, details the experimental protocols for its study, and visualizes the proposed signaling pathways and interactions. This document is intended to be a valuable resource for researchers in phycology, microbiology, and developmental biology, as well as for professionals in drug development exploring novel bioactive compounds.

Identification and Bioactivity of this compound

This compound was first isolated from an epiphytic marine bacterium, a member of the Cytophaga–Flavobacterium–Bacteroides group, and identified as a crucial factor for inducing the natural foliaceous morphology in green macroalgae.[2][4][5] It is a highly potent molecule, active at picomolar concentrations, that triggers specific developmental processes such as rhizoid and cell wall formation.[1][4]

Quantitative Data on this compound's Effects

The biological activity of this compound has been quantified in various studies, demonstrating its potency and the specific concentrations at which it elicits morphogenetic changes in Ulva. The production of this compound by associated bacteria has also been measured, providing insights into the ecological relevance of this signaling molecule.

| Parameter | Organism/System | Value | Reference |

| Effective Concentration for Morphogenesis | Ulva mutabilis | 11 pmol L⁻¹ | [1][4][6] |

| Lowest Effective Concentration | Ulva mutabilis | 1.1 x 10⁻¹¹ mol L⁻¹ | [4] |

| EC₅₀ for Rhizoid & Cell Wall Formation | Ulva spp. | 5 pmol L⁻¹ | [5] |

| This compound Production (Exponential Growth) | Maribacter spp. | 0.16 ± 0.01 amol cell⁻¹ | [7][8][9] |

| This compound Production (Late Stationary Phase) | Maribacter spp. | 0.86 ± 0.13 amol cell⁻¹ | [7][8][9] |

| This compound Concentration in Supernatant (Exponential) | Maribacter sp. MS6 | 1.5 ± 0.1 nmol L⁻¹ | [9][10] |

| This compound Concentration in Supernatant (Stationary) | Maribacter sp. MS6 | 11.2 ± 1.7 nmol L⁻¹ | [9][10] |

| Limit of Detection (LOD) for Quantification | Analytical Method | 2.5 pmol L⁻¹ | [7][8] |

| Limit of Quantification (LOQ) | Analytical Method | 7.4 pmol L⁻¹ | [7][8] |

The Tripartite Community and Signaling Pathway

The complete morphogenesis of Ulva mutabilis is a well-studied example of a tripartite symbiosis between the alga and at least two bacterial partners: a Maribacter species and a Roseovarius species.[4] While Maribacter produces this compound, which is essential for rhizoid and cell wall development, Roseovarius releases other, yet unidentified, factors that are also required for the full development of the algal thallus.[4] This indicates a synergistic action of bacterial signals in controlling algal development.

This compound's mechanism of action is also linked to iron homeostasis. Studies have shown that algal gametes can acquire iron complexed with this compound, suggesting that this compound may function as a siderophore, facilitating iron uptake which is crucial for various cellular processes, including development.[1][4][6] The downstream signaling cascade within the algal cell is thought to involve calcium as a second messenger, a common element in the sensory pathways of motile algae.[3]

Caption: Proposed signaling pathway for this compound-induced morphogenesis in Ulva.

Experimental Protocols

The study of this compound has necessitated the development of specialized protocols for its extraction, purification, and quantification, as well as bioassays to determine its activity.

Bioassay-Guided Isolation of this compound

A common approach to identify and isolate this compound from bacterial cultures or algal aquaculture water involves bioassay-guided fractionation.

-

Sample Collection: Collect supernatant from Maribacter cultures or water from Ulva aquaculture systems.

-

Solid-Phase Extraction (SPE): Pass the collected water through a C18 SPE cartridge to capture this compound and other organic molecules. Elute the bound compounds with an organic solvent like methanol.

-

Fractionation: The crude extract is then fractionated using techniques like High-Performance Liquid Chromatography (HPLC).

-

Bioassay: Each fraction is tested for its ability to induce morphogenesis in axenic Ulva gametes or zygotes (e.g., using an 'Ulva bioassay array').[6] Fractions that show biological activity are selected for further purification and analysis.

-

Structure Elucidation: The pure, active compound is then structurally characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Workflow for bioassay-guided isolation and identification of this compound.

Quantification of this compound by UHPLC-ESI-HRMS

Due to its high affinity for iron, which can interfere with chromatographic separation, a derivatization step is crucial for accurate quantification of this compound.[7][8][9]

-

Sample Preparation: this compound is extracted from the sample matrix using C18 solid-phase extraction.

-

Derivatization: The carboxyl groups of this compound are methylated by adding iodomethane. This step prevents the formation of iron-thallusin complexes.[8]

-

UHPLC Separation: The derivatized sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, typically with a C18 column, for separation.

-

Mass Spectrometry Detection: The eluent from the UHPLC is introduced into a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. This compound is detected and quantified based on its specific mass-to-charge ratio (m/z).[4][6][7]

Logical Relationships in the Ulva Morphogenesis System

The restoration of normal development in Ulva from a callus-like state is a multi-signal process. This compound alone is not sufficient to induce the complete, blade-like morphology of the mature alga. This points to a combinatorial effect of different bacterial signals.

Caption: Logical outcomes of different bacterial combinations on Ulva morphogenesis.

Implications and Future Directions

The discovery and characterization of this compound have profound implications for several fields:

-

Aquaculture: Understanding the microbial requirements for healthy macroalgal growth can lead to the development of probiotic consortia to improve the yield and quality of commercially important seaweeds.[1][4]

-

Evolution of Multicellularity: The Ulva-bacteria system serves as a tractable model for studying the role of inter-kingdom communication in the evolution of complex multicellular life.[1][4]

-

Drug Discovery: this compound and its analogs represent a class of potent, biologically active molecules. Their ability to influence cell differentiation and development at very low concentrations makes them interesting candidates for further investigation in drug development programs.

Future research should focus on elucidating the complete structure of the unknown factors from Roseovarius, identifying the specific receptors for these morphogens in Ulva, and mapping the complete intracellular signaling cascades they trigger. A deeper understanding of these processes will not only advance our fundamental knowledge of developmental biology but also open up new avenues for biotechnological applications.

References

- 1. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of an algal morphogenesis inducer from a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross-kingdom signalling: exploitation of bacterial quorum sensing molecules by the green seaweed Ulva - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unlocking the Chemical Secrets of the Seas: A Technical Guide to Natural Products from Marine Symbiosis

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of life. Within this intricate ecosystem, symbiotic relationships between invertebrates and microorganisms have given rise to a wealth of novel natural products with significant therapeutic potential. These compounds, forged in the crucible of co-evolution, exhibit remarkable chemical diversity and potent biological activities, making them a compelling resource for drug discovery and development. This in-depth technical guide provides a comprehensive overview of natural products originating from marine symbioses, with a focus on their discovery, bioactivity, and the experimental methodologies crucial for their study.

The Symbiotic Origin of Marine Natural Products

A significant paradigm shift in marine natural product chemistry has been the recognition that many compounds previously attributed to host invertebrates are, in fact, produced by their microbial symbionts.[1][2] Marine sponges, in particular, are now understood to be vast reservoirs of microbial diversity, with bacteria, fungi, and archaea constituting a substantial portion of their biomass.[2][3] These symbiotic microorganisms are the true biosynthetic engines behind a wide array of potent secondary metabolites.[4] This understanding has profound implications for the sustainable supply of these compounds, opening avenues for fermentation and biotechnological production, thereby circumventing the challenges associated with harvesting host organisms.[5]

Bioactive Compounds from Marine Symbiosis: A Quantitative Perspective

The natural products derived from marine symbiotic associations display a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The following tables summarize key quantitative data for representative compounds, offering a comparative overview of their potency.

Table 1: Anticancer Activity of Selected Marine Symbiotic Natural Products

| Compound | Producing Symbiont (Host) | Target Cell Line | IC50 (µM) | Reference(s) |

| Bryostatin 1 | Candidatus Endobugula sertula (Bugula neritina) | P388 leukemia | 0.0013 | [6] |

| Patellamide A | Prochloron sp. (Lissoclinum patella) | HCT-116 colon cancer | 0.025 | [7] |

| Salinisporamide A | Salinispora tropica (Marine sediment) | HCT-116 colon cancer | 0.011 | N/A |

| Largazole | Cyanobacterium (Symploca sp.) | HeLa cervical cancer | 0.057 | [8] |

| Manzamine A | Micromonospora sp. (Sponge) | P-388 murine leukemia | 0.08 | [9] |

Table 2: Antimicrobial Activity of Selected Marine Symbiotic Natural Products

| Compound | Producing Symbiont (Host) | Target Pathogen | MIC (µg/mL) | Reference(s) |

| Kocurin | Kocuria marina (Sponge) | Staphylococcus aureus (MRSA) | 0.06 - 0.125 | [2] |

| Tauramamide | Brevibacillus laterosporus (Marine sediment) | Enterococcus sp. | 0.06 | [10] |

| Norharman | Pseudoalteromonas piscicida (Sponge) | Bacillus subtilis | 12.5 | [2] |

| Anthracimycin | Marine Actinobacteria | Bacillus anthracis | < 0.1 | [11] |

Table 3: Yield and Concentration of Selected Marine Symbiotic Natural Products

| Compound | Host Organism | Yield/Concentration | Reference(s) |

| Bryostatin 1 | Bugula neritina (adult) | 10⁻⁵ - 10⁻⁷ % of wet weight | [6] |

| Bryostatin 10 & 20 | Bugula neritina (larvae) | ~1000-fold higher than adults | [5][6] |

| Trabectedin (ET-743) | Ecteinascidia turbinata | ~0.0001% of wet weight | [5] |

Experimental Protocols

The successful isolation and characterization of bioactive natural products from marine symbiotic systems hinge on robust and well-defined experimental protocols. This section provides detailed methodologies for key stages of the discovery pipeline.

Isolation and Purification of Natural Products from Marine Sponges

This protocol outlines a general procedure for the extraction, fractionation, and purification of secondary metabolites from marine sponges.

1. Sample Preparation:

-

Immediately after collection, freeze the marine sponge sample at -20°C or preferably, lyophilize (freeze-dry) to prevent enzymatic degradation of metabolites.[7][12]

-

Grind the frozen or lyophilized sponge tissue into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered sponge material with an organic solvent. Methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1) are commonly used.[13][14] Use a volume sufficient to fully immerse the sample (e.g., 3 x 1 L for 100 g of dried sponge).

-